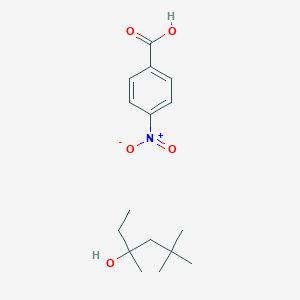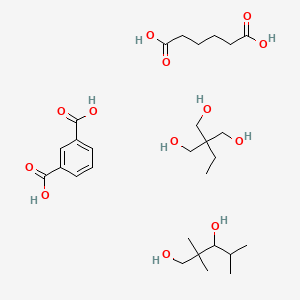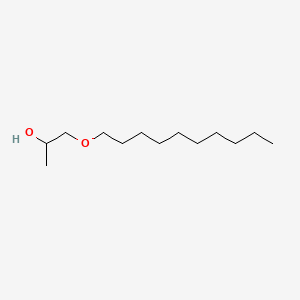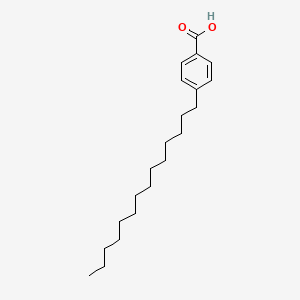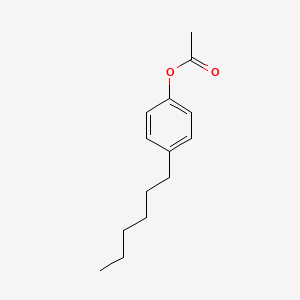
4-Hexylphenyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hexylphenyl acetate is an organic compound with the molecular formula C14H20O2. It is an ester formed from the reaction of 4-hexylphenol and acetic acid. This compound is known for its pleasant aroma and is often used in the fragrance industry. Its structure consists of a phenyl ring substituted with a hexyl group and an acetate group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-Hexylphenyl acetate can be synthesized through the esterification reaction between 4-hexylphenol and acetic acid. The reaction typically requires an acid catalyst, such as sulfuric acid, to proceed efficiently. The general reaction conditions involve heating the reactants under reflux to facilitate the formation of the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and controlled temperature and pressure conditions ensures the efficient production of the compound on a larger scale.
Análisis De Reacciones Químicas
Types of Reactions
4-Hexylphenyl acetate undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to produce 4-hexylphenol and acetic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, where substituents like halogens or nitro groups can be introduced.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Substitution: Halogens or nitro compounds in the presence of a catalyst like iron or aluminum chloride.
Major Products Formed
Hydrolysis: 4-Hexylphenol and acetic acid.
Reduction: 4-Hexylphenyl alcohol.
Substitution: Various substituted 4-hexylphenyl derivatives.
Aplicaciones Científicas De Investigación
4-Hexylphenyl acetate has several applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug delivery systems due to its ester linkage.
Industry: Utilized in the fragrance industry for its pleasant aroma and in the synthesis of other organic compounds.
Mecanismo De Acción
The mechanism of action of 4-hexylphenyl acetate involves its interaction with various molecular targets. As an ester, it can undergo hydrolysis to release 4-hexylphenol and acetic acid, which may interact with biological systems. The phenyl ring can participate in aromatic interactions, while the hexyl group provides hydrophobic interactions. These properties make it a versatile compound in various applications.
Comparación Con Compuestos Similares
Similar Compounds
4-Hexylphenol: The parent compound of 4-hexylphenyl acetate, lacking the ester group.
Phenyl acetate: Similar structure but without the hexyl group.
Hexyl acetate: Similar structure but without the phenyl ring.
Uniqueness
This compound is unique due to the combination of the phenyl ring, hexyl group, and acetate group, which imparts specific chemical and physical properties. Its pleasant aroma and reactivity make it valuable in both research and industrial applications.
Propiedades
Número CAS |
55168-28-0 |
|---|---|
Fórmula molecular |
C14H20O2 |
Peso molecular |
220.31 g/mol |
Nombre IUPAC |
(4-hexylphenyl) acetate |
InChI |
InChI=1S/C14H20O2/c1-3-4-5-6-7-13-8-10-14(11-9-13)16-12(2)15/h8-11H,3-7H2,1-2H3 |
Clave InChI |
QXHXJRGYTGTETP-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC1=CC=C(C=C1)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


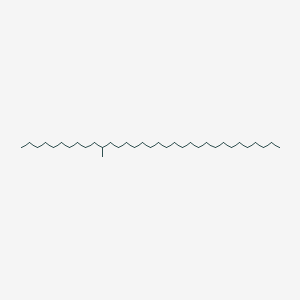
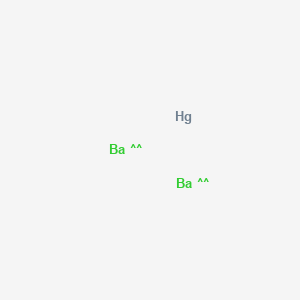
![1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methylsulfanyloxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B14624289.png)

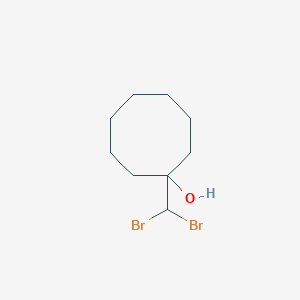
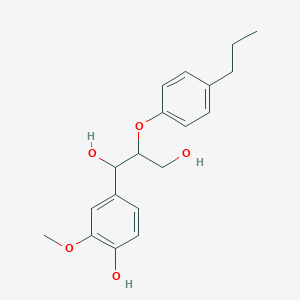
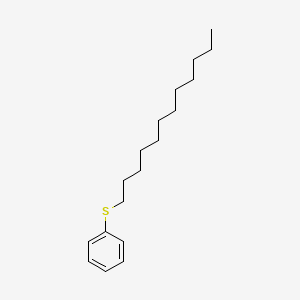
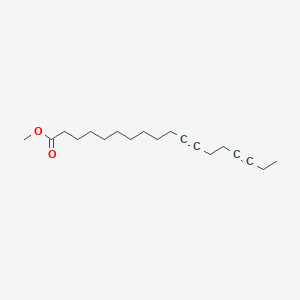
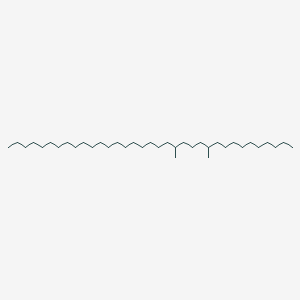
![N,N-Dimethyl-N'-(4-{[6-(trifluoromethyl)pyridin-2-yl]sulfanyl}phenyl)urea](/img/structure/B14624346.png)
